sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate is an intriguing and complex molecule, known for its extensive applications in scientific research and industrial processes. This compound showcases a rich structure combining elements of diazinan and benzothiazol, making it noteworthy in various chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, one often employs multi-step organic synthesis techniques. The initial phase usually involves the synthesis of the individual functional groups:
Diazinan core: : This is typically prepared by reacting primary amines with carbon disulfide and suitable electrophiles under controlled temperatures and pH.
Benzothiazol ring: : This part can be synthesized via cyclization reactions involving ortho-substituted aniline derivatives and sulfur sources.
Once these cores are synthesized, they are brought together through coupling reactions, typically employing palladium-catalyzed cross-coupling methodologies under inert atmospheres to prevent unwanted side reactions
Industrial Production Methods
Industrial-scale production may leverage continuous flow synthesis to optimize yields and scalability. This involves automated, high-throughput reactions that ensure consistent product quality. Key parameters include maintaining strict temperature controls and efficient use of catalysts to expedite the synthesis while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, typically in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction processes, often involving hydrogenation catalysts such as platinum or palladium, can target the benzothiazol ring or the diazinan core, modifying their double bonds.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Palladium on carbon (Pd/C), lithium aluminum hydride
Substituting agents: : Alkyl halides, aryl halides
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Hydrogenated derivatives of the core structures
Substitution: : Variously substituted propanesulfonate derivatives
Scientific Research Applications
This compound finds use in a plethora of scientific fields:
Chemistry: : Used as a reagent or catalyst in organic synthesis, facilitating complex transformations.
Biology: : Serves as a probe in biochemical assays due to its unique electronic properties.
Medicine: : Investigated for potential therapeutic applications, particularly in targeting certain enzymes or pathways in disease models.
Industry: : Utilized in the manufacturing of dyes, pigments, and other fine chemicals owing to its robust structural properties.
Mechanism of Action
The compound’s efficacy in various applications often stems from its ability to interact with molecular targets through its functional groups:
Molecular targets: : Enzymes, proteins, and other biomolecules.
Pathways involved: : Signal transduction pathways, enzymatic catalysis, and molecular recognition processes.
The benzothiazol ring imparts significant electronic characteristics that enhance binding affinities, while the diazinan core contributes to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
When compared to similar compounds like benzothiazol derivatives and diazinan analogs, sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate stands out due to its unique structural combination. Its extended conjugation and functional versatility set it apart, making it more suitable for specific applications where other compounds might fall short.
List of Similar Compounds
Benzothiazol derivatives: : Often used in dye synthesis and medicinal chemistry.
Diazinan analogs: : Known for their applications in pesticide formulations and medicinal compounds.
This complex compound is a testament to the intricate interplay between organic chemistry and applied science, showcasing how unique molecular structures can unlock vast potential across various domains.
Properties
Molecular Formula |
C26H32N3NaO5S3 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H33N3O5S3.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)35)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)36-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34);/q;+1/p-1/b10-7+,23-15-; |
InChI Key |
BGGGVFMWSAISNR-LTHRDKTGSA-M |
Isomeric SMILES |
CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+] |
Canonical SMILES |
CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.